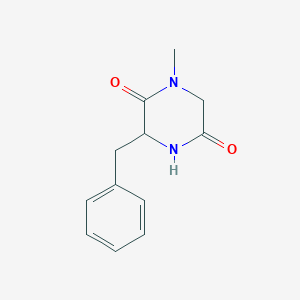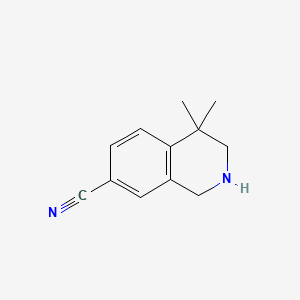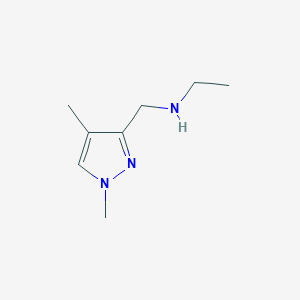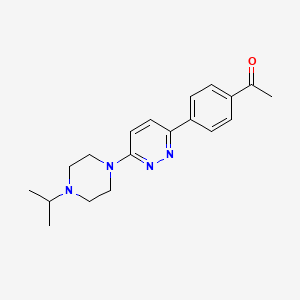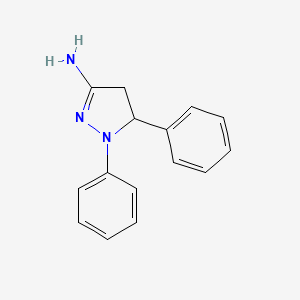![molecular formula C14H17ClO2 B8678836 [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is an organic compound that belongs to the class of pyran derivatives This compound features a pyran ring substituted with a chlorophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the pyran ring, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst efficiency are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-carboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Tris(4-chlorophenyl)methanol: A compound with three chlorophenyl groups attached to a central carbon atom.
4-Chlorobenzyl alcohol: A simpler structure with a single chlorophenyl group attached to a methanol group.
(4-(4-Chlorophenyl)thiazol-2-yl)methanol: A compound with a thiazole ring instead of a pyran ring.
Uniqueness
[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is unique due to its combination of a pyran ring with a chlorophenyl group. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C14H17ClO2 |
|---|---|
分子量 |
252.73 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol |
InChI |
InChI=1S/C14H17ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,16H,7-9H2,1-2H3 |
InChI 键 |
MRLWHIGSGDMZNM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(CO1)CO)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
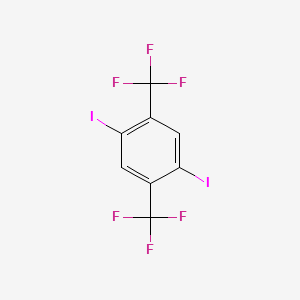
![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)
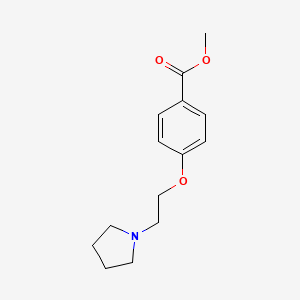

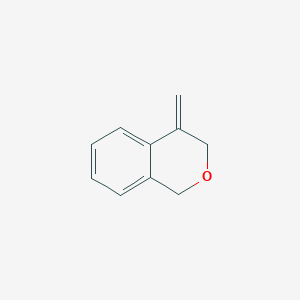

![1-[(2-Methoxyethoxy)methyl]-1H-pyrazole](/img/structure/B8678808.png)
![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)
